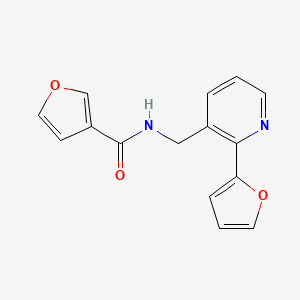

N-((2-(furan-2-il)piridin-3-il)metil)furan-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound that features both furan and pyridine rings

Aplicaciones Científicas De Investigación

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential antiviral, anticancer, and antimicrobial activities.

Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.

Materials Science: The compound’s properties can be exploited in developing new materials with specific electronic or optical characteristics.

Análisis Bioquímico

Biochemical Properties

It can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .

Cellular Effects

Some target compounds exhibited potent anticancer activities against A549, HeLa, SW480 and weak activities on HepG2 . This signifies that the target compounds are likely to be EGFR inhibitors as expected . They showed weak cytotoxic effects on HL7702, which implies the target compounds are probably to be of low toxicity against normal cells .

Molecular Mechanism

It can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .

Metabolic Pathways

It can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol. The reaction is carried out under reflux conditions to yield N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The carbothioamide is subsequently oxidized with potassium ferricyanide in an alkaline medium to produce the final product .

Industrial Production Methods

While specific industrial production methods for N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.

Common Reagents and Conditions

Oxidation: Potassium ferricyanide in an alkaline medium.

Substitution: Reagents like nitric acid for nitration, bromine for bromination, formaldehyde for hydroxymethylation, and acyl chlorides for acylation.

Major Products Formed

Oxidation: Formation of oxidized derivatives.

Substitution: Formation of substituted furan derivatives at the 5-position.

Mecanismo De Acción

The mechanism by which N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

N-(pyridin-2-yl)furan-2-carboxamide: Shares a similar core structure but lacks the additional furan ring.

2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains a thiazole ring instead of the carboxamide group.

Uniqueness

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to the presence of both furan and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactivity and biological activity compared to similar compounds .

Actividad Biológica

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound characterized by its unique structural features, which include both furan and pyridine moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is C15H12N2O3, with a molecular weight of 268.27 g/mol. The compound's structure facilitates various chemical interactions that are pivotal for its biological activity.

The biological activity of N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is thought to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The furan and pyridine rings can engage in:

- π–π stacking interactions

- Hydrogen bonding

- Coordination with metal ions

These interactions are crucial for modulating the activity of biological pathways relevant to disease processes.

Antiviral Activity

Recent studies have indicated that compounds similar to N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide exhibit promising antiviral properties. For instance, derivatives of furan-based compounds have been evaluated for their inhibitory effects on the SARS-CoV-2 main protease (Mpro), which is a critical target for COVID-19 treatment. Some derivatives showed IC50 values as low as 1.55 μM, indicating strong inhibition potential against viral replication .

Anticancer Properties

The compound's anticancer potential has also been explored through various in vitro studies. Research has demonstrated that N-(pyridinyl) derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, certain compounds have shown effectiveness in inhibiting tumor growth in various cancer cell lines, suggesting their utility in cancer therapy .

Antimicrobial Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide has been investigated for its antimicrobial properties against a range of pathogens. In vitro assays have shown that it possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Table 1: Biological Activity Summary

Case Studies

- Antiviral Screening : A study evaluated several furan derivatives for their ability to inhibit SARS-CoV-2 Mpro, leading to the identification of potent inhibitors with low cytotoxicity levels, suggesting a favorable therapeutic index for further development .

- Anticancer Evaluation : In another investigation, N-(pyridinyl) derivatives were tested against breast cancer cell lines, revealing significant apoptosis induction and cell cycle arrest at specific concentrations, highlighting their potential as anticancer agents .

Propiedades

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-8,10H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKCEICTADSJLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.